molecular formula C17H17NO B14179476 N-(1,1-Diphenylethyl)prop-2-enamide CAS No. 847025-93-8

N-(1,1-Diphenylethyl)prop-2-enamide

Cat. No.: B14179476
CAS No.: 847025-93-8
M. Wt: 251.32 g/mol
InChI Key: NCZFEZXAJWAESF-UHFFFAOYSA-N
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Description

N-(1,1-Diphenylethyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Diphenylethyl)prop-2-enamide typically involves the reaction of 1,1-diphenylethylamine with acryloyl chloride under basic conditions. The reaction is carried out in an inert solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Diphenylethyl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,1-Diphenylethyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(1,1-Diphenylethyl)prop-2-enamide involves its interaction with various molecular targets. The double bond in the enamide allows it to participate in conjugate addition reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

847025-93-8

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

N-(1,1-diphenylethyl)prop-2-enamide

InChI

InChI=1S/C17H17NO/c1-3-16(19)18-17(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h3-13H,1H2,2H3,(H,18,19)

InChI Key

NCZFEZXAJWAESF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)C=C

Origin of Product

United States

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